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Compound of Interest

Compound Name: JBJ-07-149

Cat. No.: B15613221

Application Notes and Protocols for JBJ-07-149

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor
Receptor (EGFR) harboring the L858R/T790M mutations.[1] This compound serves as a critical
research tool for investigating EGFR-driven cancers, particularly those resistant to first and
second-generation EGFR tyrosine kinase inhibitors (TKIs). JBJ-07-149 has also been utilized
as a chemical probe and a precursor for the development of proteolysis-targeting chimeras
(PROTACS), such as DDC-01-163, which induce the degradation of mutant EGFR.[2] These
application notes provide detailed protocols for the proper storage, handling, and experimental
use of JBJ-07-149.

Compound Specifications
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Property Value

2-(2,6-dioxo-piperidin-3-yl)-4-(4-(4-(2-(2-(2-((6-
(4-((2R,5S)-2,5-diphenyl-
morpholino)methyl)pyridin-2-yl)amino)-

IUPAC Name o
pyrimidin-4-
yl)amino)ethoxy)ethoxy)ethoxy)phenyl)-
isoindoline-1,3-dione

Molecular Formula C28H26N602S

Molecular Weight 510.61 g/mol

CAS Number 2140807-58-3

Appearance Solid

Storage and Handling

Proper storage and handling of JBJ-07-149 are crucial to maintain its stability and activity.

Condition Duration
Powder at -20°C 2 years

In DMSO at 4°C 2 weeks
In DMSO at -80°C 6 months

Handling Precautions:

o Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves
when handling JBJ-07-149.

o Aseptic Technigue: Use sterile techniques when preparing solutions for cell-based assays to
prevent contamination.

¢ Solution Preparation: For a 10 mM stock solution, dissolve 5.11 mg of JBJ-07-149 in 1 mL of
DMSO. Vortex thoroughly to ensure complete dissolution. Prepare aliquots to avoid repeated
freeze-thaw cycles.
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Mechanism of Action and Signaling Pathway

JBJ-07-149 is an allosteric inhibitor that targets the kinase domain of EGFR with L858R and
T790M mutations. The T790M mutation, in particular, confers resistance to many ATP-
competitive EGFR inhibitors. By binding to an allosteric site, JBJ-07-149 inhibits the kinase
activity of the mutant receptor, thereby blocking downstream signaling pathways that promote
cell proliferation and survival. The primary signaling cascades affected are the PI3K/Akt/mTOR

and MAPK pathways.
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Caption: JBJ-07-149 inhibits mutant EGFR signaling.

Experimental Protocols
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The following are detailed protocols for key experiments involving JBJ-07-149.

In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of recombinant EGFR (L858R/T790M) by measuring
the amount of ADP produced.

Materials:

Recombinant human EGFR (L858R/T790M) enzyme
e JBJ-07-149
o ADP-Glo™ Kinase Assay Kit (Promega)
» Kinase Buffer (40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
o ATP
e Poly-Glu-Tyr (4:1) substrate
o 384-well white assay plates
Protocol:
e Prepare Reagents:
o Prepare a serial dilution of IBJ-07-149 in kinase buffer.
o Prepare a solution of ATP and substrate in kinase buffer.
» Kinase Reaction:
o Add 2.5 L of the IBJ-07-149 dilution or vehicle (DMSO) to the wells of the assay plate.
o Add 2.5 uL of the EGFR enzyme solution.

o Initiate the reaction by adding 5 uL of the ATP/substrate solution.
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o Incubate at 30°C for 60 minutes.

o ADP Detection:

[e]

Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

[e]

Incubate at room temperature for 40 minutes.

o

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

o

Incubate at room temperature for 30 minutes.

o Data Acquisition:

o Measure luminescence using a plate reader.

o Calculate ICso values by fitting the data to a dose-response curve.
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Caption: In vitro EGFR

kinase assay workflow.
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Cell Proliferation Assay (MTT Assay)

This assay measures the effect of JBJ-07-149 on the proliferation of Ba/F3 cells engineered to
express mutant EGFR.

Materials:

o Ba/F3 cells expressing EGFR (L858R/T790M)

e RPMI-1640 medium supplemented with 10% FBS

e JBJ-07-149

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

o 96-well clear flat-bottom plates

Protocol:

o Cell Seeding:

o Seed Ba/F3-EGFR(L858R/T790M) cells at a density of 5,000 cells/well in 100 L of culture
medium in a 96-well plate.

o Incubate overnight at 37°C in a 5% CO: incubator.
e Compound Treatment:
o Prepare a serial dilution of JBJ-07-149 in culture medium.
o Add 100 pL of the IBJ-07-149 dilution or vehicle (DMSO) to the respective wells.
o Incubate for 72 hours at 37°C in a 5% COz incubator.
e MTT Addition and Incubation:

o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well.
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o Incubate for 4 hours at 37°C.

e Formazan Solubilization and Data Acquisition:

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate ECso values by fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Phosphorylation

This protocol details the analysis of EGFR phosphorylation in NCI-H1975 cells, which
endogenously express EGFR with the L858R/T790M mutations.

Materials:

NCI-H1975 cells

e RPMI-1640 medium supplemented with 10% FBS

« JBJ-07-149

e RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

» PVDF membrane and transfer buffer

e Blocking buffer (5% BSA in TBST)

e Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt
(Ser4d73), anti-total-Akt, anti-B-actin

o HRP-conjugated secondary antibodies

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b15613221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Enhanced chemiluminescence (ECL) substrate

Protocol:

e Cell Treatment and Lysis:

o Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with varying concentrations of JBJ-07-149 or vehicle (DMSO) for 24 hours.

o Wash cells with ice-cold PBS and lyse with RIPA buffer.

e Protein Quantification and Sample Preparation:

o Determine protein concentration using the BCA assay.

o Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5
minutes.

e SDS-PAGE and Western Blotting:

(¢]

Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel.

[¢]

Transfer proteins to a PVDF membrane.

o

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

[e]

Incubate the membrane with primary antibodies overnight at 4°C.

o

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

e Detection and Analysis:

o Detect the signal using an ECL substrate and an imaging system.

o Quantify band intensities and normalize to the loading control (3-actin).
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Synthesis of DDC-01-163 (PROTAC Degrader)

JBJ-07-149 can be used as a ligand to synthesize the PROTAC degrader DDC-01-163. This
involves linking JBJ-07-149 to a ligand for an E3 ubiquitin ligase, such as pomalidomide for

Cereblon (CRBN), via a chemical linker.[2] The synthesis generally involves a multi-step

chemical process to conjugate the two ligands with an appropriate linker.

JBJ-07-149
(EGFR Ligand)

Click to download full resolution via product page

DDC-01-163
(PROTAC)

Pomalidomide
(CRBN Ligand)

Caption: Synthesis of DDC-01-163 PROTAC.

Quantitative Data Summary

Assay Cell Line/[Enzyme Parameter Value
_ _ Recombinant EGFR
In Vitro Kinase Assay ICso 1.1 nM[1]
(L858R/T790M)
Cell Proliferation Ba/F3-
ECso 4.9 pM[1]
Assay EGFR(L858R/T790M)
Cell Proliferation
Ba/F3-
Assay (with ECso 0.148 pM[1]
, EGFR(L858R/T790M)
Cetuximab)
Troubleshooting
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Issue

Possible Cause

Solution

Low signal in Western blot

Insufficient protein loading,
poor antibody quality, or

inefficient transfer.

Increase protein amount, use a
fresh antibody dilution,

optimize transfer conditions.

High variability in cell

proliferation assay

Uneven cell seeding, edge
effects in the plate, or

compound precipitation.

Ensure a single-cell
suspension for seeding, avoid
using outer wells, check

compound solubility.

ICs0/ECso values differ from

literature

Different experimental
conditions (e.g., cell passage
number, serum concentration,

incubation time).

Standardize all experimental
parameters and ensure they
match the cited literature as

closely as possible.

For research use only. Not for use in diagnostic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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